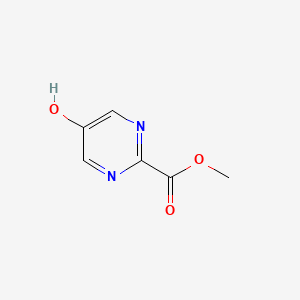

Methyl 5-hydroxypyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-hydroxypyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZDJOOHPCJDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415574-30-9 | |

| Record name | methyl 5-hydroxypyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 5-hydroxypyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of many biologically active molecules, including nucleobases, and its derivatives are widely explored for therapeutic applications.[1] The strategic placement of a hydroxyl group and a methyl carboxylate ester on the pyrimidine ring imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for its application in research and development.

Chemical Identity and Structure

The foundational step in understanding a molecule's behavior is to define its structure and fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1415574-30-9 | [2][3][4] |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.125 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1)O | - |

| InChI Key | BEZDJOOHPCJDAY-UHFFFAOYSA-N | [2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label="N1"]; b[label="C2"]; c [label="N3"]; d [label="C4"]; e [label="C5"]; f [label="C6"]; g [label="O(5)"]; h [label="C(2')"]; i[label="O(2')"]; j [label="O(2'a)"]; k [label="C(2'a)"];a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; e -- g [len=1.5]; b -- h [len=1.5]; h -- i[len=1.5]; h -- j [len=1.5]; j -- k [len=1.5];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a[label="N"]; c [label="N"];

node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; b[label="C"]; d [label="C"]; e [label="C"]; f [label="C"]; h [label="C"]; k [label="C"];

node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; g [label="OH"]; i[label="O"]; j [label="O"]; }

Caption: 2D structure of this compound.

Part 1: Core Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems.

Physical State and Appearance

This compound is a light brown to yellow solid at room temperature.[5]

Melting Point

Boiling Point

A boiling point for this compound has not been experimentally determined and it is likely to decompose at elevated temperatures before boiling.

Solubility

The solubility of a compound is critical for its handling, formulation, and biological availability. While quantitative solubility data for this compound is not available, information on a structurally similar compound, methyl 5-hydroxypyridine-2-carboxylate, indicates its availability in a DMSO solution, suggesting solubility in polar aprotic solvents.[7]

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the gravimetric method.

-

Apparatus : A thermostatically controlled shaker, analytical balance, and a suitable analytical method for concentration determination (e.g., HPLC-UV).

-

Procedure :

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

The vials are agitated in a thermostatically controlled shaker at a defined temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.[8][9]

-

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.

The predicted pKa of approximately 5 suggests that the hydroxyl group on the pyrimidine ring is weakly acidic. The pyrimidine nitrogens are basic, with the pKa of the parent 5-hydroxypyrimidine indicating protonation can occur under acidic conditions.[10][11]

Experimental Protocol for pKa Determination:

Potentiometric titration is a common method for determining pKa.

-

Apparatus : A pH meter with a calibrated electrode, a burette, and a stirrer.

-

Procedure :

-

A solution of the compound at a known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.

-

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined LogP for this compound is not available.

Part 2: Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on related structures.

Expected ¹H NMR Spectral Features:

-

Pyrimidine Protons : The protons on the pyrimidine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the ester and the electronic effects of the hydroxyl group will influence their precise chemical shifts.

-

Methyl Ester Protons : A singlet corresponding to the three protons of the methyl group of the ester is expected around δ 3.5-4.0 ppm.

-

Hydroxyl Proton : The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon : The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-175 ppm.[12]

-

Pyrimidine Carbons : The carbons of the pyrimidine ring will appear in the aromatic region (δ 100-160 ppm), with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[13]

-

C=N and C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region due to the pyrimidine ring.

-

C-O Stretch : An absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (154.125 m/z) is expected.

-

Fragmentation : Common fragmentation patterns for methyl esters may be observed, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Part 3: Synthesis and Reactivity

Understanding the synthesis and potential reactivity of this compound is essential for its practical application.

Synthetic Approach

While a specific, detailed synthesis for this compound is not published, a plausible route can be inferred from the synthesis of its parent carboxylic acid and general methods for pyrimidine synthesis.[14][15] A likely approach would involve the esterification of 5-hydroxypyrimidine-2-carboxylic acid.

Proposed Synthetic Workflow:

Caption: A proposed synthetic route to this compound.

Experimental Protocol for Esterification (General):

-

Reaction Setup : 5-Hydroxypyrimidine-2-carboxylic acid is dissolved or suspended in methanol.

-

Catalysis : A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction Conditions : The mixture is heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup and Purification : Upon completion, the reaction mixture is cooled, the excess methanol is removed under reduced pressure, and the residue is neutralized. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.[16]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Hydroxyl Group Reactivity : The hydroxyl group can undergo etherification or esterification reactions.

-

Pyrimidine Ring : The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions.

Part 4: Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in drug design, and this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester carbonyl and pyrimidine nitrogens) allows for diverse interactions with biological targets.[1][17]

Logical Relationship of Properties to Drug Development:

Caption: Interrelation of physicochemical properties and structural features with biological activity.

Part 5: Safety and Handling

While specific safety data for this compound is not available, precautions for a related compound, Methyl 5-methylpyrimidine-2-carboxylate, should be considered as a proxy.

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential as a building block in drug discovery and materials science. This guide has synthesized the available information on its physicochemical properties, spectroscopic characteristics, and synthetic approaches. While some experimental data is lacking, the provided predictions and protocols offer a solid foundation for researchers working with this compound. Further experimental characterization of its properties will undoubtedly enhance its utility in various scientific endeavors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1415574-30-9 [amp.chemicalbook.com]

- 3. This compound,1415574-30-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. This compound CAS#: 1415574-30-9 [m.chemicalbook.com]

- 5. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 14. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 15. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 16. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 5-Hydroxypyrimidine Derivatives

Introduction: The Privileged Scaffold of 5-Hydroxypyrimidine in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1][2] This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[2][3] Among its many derivatives, the 5-hydroxypyrimidine core has emerged as a particularly fruitful area of research. The introduction of a hydroxyl group at the 5-position significantly alters the electronic properties of the ring and provides a key hydrogen bonding moiety, enabling potent and specific interactions with therapeutic targets.[3]

This guide provides an in-depth exploration of 5-hydroxypyrimidine derivatives, from their initial discovery to modern synthetic strategies and diverse pharmacological applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

Discovery and Therapeutic Potential: A Scaffold of Diverse Bioactivity

The journey of pyrimidine derivatives in medicine began with the isolation of alloxan in 1818, a breakdown product of uric acid.[1] Since then, the pyrimidine family has expanded to include essential vitamins like thiamine (Vitamin B1) and a multitude of synthetic drugs.[1][4] The 5-hydroxy substituted variants, in particular, have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads for treating a range of human diseases.

Key therapeutic areas where 5-hydroxypyrimidine derivatives have shown significant promise include:

-

Oncology: These compounds have exhibited potent anticancer and antimetastatic properties.[5] For example, the derivative SNK-578 has shown pronounced antimetastatic activity in melanoma models, with metastasis inhibition indices (MII) reaching up to 92.3% in monotherapy and 98.9% when combined with doxorubicin.[5] Other derivatives have been developed as inhibitors of key cancer-related kinases, such as Mnk2, which are crucial for tumor growth and survival.[6] The introduction of a trifluoromethyl group, a common strategy to enhance bioavailability, has also been successfully applied to create potent thiazolo[4,5-d]pyrimidine anticancer agents.[7]

-

Infectious Diseases: The pyrimidine core is central to many antimicrobial agents.[1] Researchers have successfully synthesized 5-hydroxymethylpyrimidine derivatives with significant antibacterial and antifungal properties.[8]

-

Inflammatory Diseases: Certain novel pyrimidine derivatives have been identified as potent inhibitors of lipoxygenases (LOX), enzymes central to inflammatory pathways, indicating their potential as anti-inflammatory agents.[4]

-

Antioxidant Activity: Many pyrimidine derivatives, including those with the 5-hydroxy substitution, have been reported to possess significant antioxidant properties, capable of scavenging free radicals.[9]

This wide range of activities underscores the versatility of the 5-hydroxypyrimidine scaffold and justifies the continued investment in developing novel synthetic routes and screening for new biological functions.

Synthetic Strategies: A Comparative Analysis of Key Methodologies

The synthesis of the 5-hydroxypyrimidine core can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, scalability, and cost. Here, we analyze common and effective strategies.

Method 1: Demethylation of 5-Methoxypyrimidines

A straightforward and common method involves the demethylation of a 5-methoxy precursor. This approach is advantageous when the corresponding 5-methoxypyrimidine is commercially available or easily synthesized.

-

Mechanism: The reaction typically involves a nucleophilic attack on the methyl group of the ether by a demethylating agent, often in a high-boiling solvent. Strong bases like potassium hydroxide can be effective at high temperatures.

-

Advantages: Utilizes relatively simple and accessible starting materials.[10][11]

-

Limitations: Can require harsh reaction conditions (high temperature and pressure), which may not be suitable for sensitive substrates.

Method 2: Catalytic Hydrogenolysis of Benzyloxy Precursors

For substrates intolerant of harsh basic conditions, a milder approach is the deprotection of a 5-benzyloxypyrimidine derivative.

-

Mechanism: This reaction proceeds via catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is used to facilitate the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen gas, liberating the free hydroxyl group.

-

Advantages: The reaction conditions are typically very mild (room temperature and atmospheric pressure), making it compatible with a wide range of functional groups.

-

Limitations: Requires access to specialized hydrogenation equipment and handling of flammable hydrogen gas. The synthesis of the 5-benzyloxy precursor adds a step to the overall sequence.

Method 3: Synthesis of Functionalized Derivatives (e.g., 5-Hydroxypyrimidine-2-carboxylic acid)

For more complex derivatives, multi-step routes are often necessary. The synthesis of 5-hydroxypyrimidine-2-carboxylic acid, an important intermediate for Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, provides an excellent case study.[12]

-

Route Overview: A typical synthesis starts with a di-halogenated pyrimidine, such as 5-bromo-2-cyanopyrimidine. The bromine is displaced with a protected hydroxyl group (e.g., benzyloxy), followed by hydrolysis of the nitrile to a carboxylic acid and simultaneous deprotection of the benzyl ether under basic conditions.[12]

-

Advantages: Allows for the construction of highly functionalized pyrimidine cores that are not directly accessible. The described route is efficient, with reported yields of 90% and 67% for the two steps.[12]

-

Limitations: This is a multi-step synthesis, which can be more time-consuming and may have a lower overall yield compared to single-step methods.

The following diagram illustrates a generalized workflow for these synthetic approaches.

Caption: Comparative workflow of major synthetic routes to 5-hydroxypyrimidine derivatives.

Quantitative Comparison of Synthetic Routes

| Parameter | Method 1: Demethylation | Method 2: Hydrogenolysis | Method 3: Multi-Step Functionalization |

| Starting Material | 5-Methoxypyrimidine | 5-Benzyloxypyrimidine | 5-Halogenated Pyrimidine |

| Key Reagents | KOH, Methanol[10][11] | H₂, Pd/C, Methanol[10] | Benzyl alcohol, Base, Acid[12] |

| Reaction Conditions | Harsh (150 °C, sealed tube)[10][11] | Mild (20 °C, atmospheric pressure)[10] | Variable, generally moderate |

| Typical Yield | Moderate (e.g., 43%)[10][11] | Generally High | Good per step (e.g., 90%, 67%)[12] |

| Key Advantages | Simple starting material | High functional group tolerance | Access to complex derivatives |

| Key Disadvantages | Harsh conditions, potential side reactions | Requires specialized equipment | Longer sequence, lower overall yield |

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of 5-Hydroxypyrimidine via Demethylation

This protocol is adapted from a general procedure for the synthesis from 5-methoxypyrimidine.[10][11]

Materials:

-

5-Methoxypyrimidine

-

Potassium hydroxide (KOH), powdered (85%)

-

Methanol (MeOH)

-

Acetic acid

-

Acetonitrile

-

Dichloromethane (DCM)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a sealed tube, combine 5-methoxypyrimidine (1.0 eq), powdered potassium hydroxide (5.0 eq), and methanol.

-

Scientist's Note: The use of a sealed tube is critical to prevent the evaporation of methanol at the high reaction temperature and to maintain pressure. A significant excess of KOH is used to drive the reaction to completion.

-

-

Heating: Heat the reaction mixture at 150 °C overnight. Monitor the reaction progress by TLC or LC-MS if possible.

-

Neutralization: After cooling the mixture to room temperature, carefully neutralize it by the addition of acetic acid.

-

Causality Check: Neutralization is essential to quench the reactive base and to precipitate salts, which will be removed in subsequent steps.

-

-

Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the solvents.

-

Extraction: Grind the resulting residue with hot acetonitrile (e.g., 2 x 100 mL). Combine the acetonitrile extracts and concentrate under reduced pressure to yield the crude product.

-

Rationale: Hot acetonitrile is used to selectively dissolve the organic product while leaving behind inorganic salts (e.g., potassium acetate).

-

-

Purification: Purify the crude solid by flash chromatography on silica gel using a dichloromethane/methanol mobile phase (e.g., 9:1 v/v).

-

Characterization: Collect the fractions containing the product, combine, and concentrate under reduced pressure to afford 5-hydroxypyrimidine as an off-white solid. Confirm identity and purity using ¹H NMR and mass spectrometry.[10]

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of synthesized derivatives against cancer cell lines, a common first step in evaluating anticancer potential.[8]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 5-hydroxypyrimidine derivatives

-

DMSO (sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Solubilization: Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Future Perspectives and Conclusion

The 5-hydroxypyrimidine scaffold continues to be a source of significant innovation in drug discovery. Future research is likely to focus on several key areas:

-

Development of More Selective Kinase Inhibitors: By exploring diverse substitutions on the core, new derivatives can be designed to target specific kinases with greater selectivity, potentially leading to more effective and less toxic cancer therapies.

-

Expansion into New Therapeutic Areas: While oncology and infectious diseases are well-explored, the anti-inflammatory and antioxidant properties suggest potential applications in neurodegenerative diseases and metabolic disorders.[9]

-

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, perhaps utilizing biocatalytic methods or solvent-free conditions, will be crucial for sustainable industrial production.[13]

References

-

Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed). [Link]

-

Synthesis and Antitumor and Antimetastatic Activity of 5-hydroxypyrimidine Derivatives. Pharmaceutical Chemistry Journal. [Link]

- Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

-

Synthesis of 5-Hydroxydihydropyrimidine Derivatives. Amanote Research. [Link]

-

Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813). Human Metabolome Database. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. IJPPR. [Link]

-

Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. ResearchGate. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. NIH. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Structures of the potent bioactive components. ResearchGate. [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. [Link]

-

Special Issue—“Bioactive Compounds from Natural Sources II”. MDPI. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Hydroxypyrimidine Supplier|CAS 26456-59-7|RUO [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 12. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic data for "Methyl 5-hydroxypyrimidine-2-carboxylate" (NMR, IR, MS)

This technical guide provides a detailed, predictive analysis of the spectroscopic data for Methyl 5-hydroxypyrimidine-2-carboxylate. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its analytical characterization.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical research and pharmaceutical development, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of modern analytical chemistry, providing a detailed fingerprint of a molecule's structure and connectivity. This compound, a substituted pyrimidine, is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity in synthetic processes.

This guide will delve into the theoretical underpinnings of each major spectroscopic technique and apply these principles to predict the spectral data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 11.0 | Broad Singlet | 1H | -OH | The phenolic proton is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal that can exchange with D₂O.[1][2] |

| ~8.7 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in equivalent chemical environments. Their chemical shift will be significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and the aromatic ring current. For comparison, the protons at positions 4 and 6 in 5-hydroxypyrimidine appear at δ 8.34 ppm.[3] |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | The carbonyl carbon of an ester typically appears in this downfield region.[4][5] |

| ~158 | C-2, C-4/C-6 | The carbon atoms attached to nitrogen in the pyrimidine ring are significantly deshielded and appear at a high chemical shift.[4] |

| ~145 | C-5 | The carbon atom bearing the hydroxyl group will also be deshielded. |

| ~53 | -OCH₃ | The methyl carbon of the ester is in a typical range for sp³ hybridized carbons attached to an oxygen atom.[4][5] |

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[4] Specific functional groups have characteristic absorption bands, making IR an excellent tool for identifying their presence.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| 3500 - 3200 (broad) | O-H | Stretching | The broadness of this peak is due to hydrogen bonding of the phenolic hydroxyl group.[1][6] |

| 3100 - 3000 | Aromatic C-H | Stretching | This is a characteristic absorption for C-H bonds on an aromatic ring.[7] |

| ~1730 | C=O (Ester) | Stretching | A strong, sharp absorption is expected for the carbonyl group of the aromatic ester.[8] |

| 1600 - 1450 | C=C and C=N | Ring Stretching | Multiple bands are expected in this region due to the stretching vibrations of the pyrimidine ring.[7] |

| 1300 - 1000 | C-O | Stretching | Strong absorptions from the C-O bonds of the ester and the phenol are expected in this region.[8] |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Predicted Mass Spectrum

The molecular formula for this compound is C₆H₆N₂O₃, with a monoisotopic mass of approximately 154.04 Da. The predicted mass spectrum would show a molecular ion peak (M⁺) at m/z 154.

Predicted Fragmentation Pattern:

Aromatic esters typically undergo characteristic fragmentation patterns.[9][10] The primary fragmentation pathways for this compound are predicted to be:

-

Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 123 . This is often a prominent peak in the mass spectra of methyl esters.

-

Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 95 .

-

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the m/z 123 fragment could produce an ion at m/z 95 .

| Predicted m/z | Proposed Fragment | Rationale |

| 154 | [M]⁺ | Molecular Ion |

| 123 | [M - •OCH₃]⁺ | Loss of methoxy radical from the ester. |

| 95 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | Loss of the methoxycarbonyl radical or subsequent loss of CO. |

IV. Experimental Protocols: A Guide to Data Acquisition

While the preceding sections provide a theoretical prediction, the following outlines the general experimental procedures for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol

Caption: Standard procedure for acquiring an FT-IR spectrum.

-

Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing the solid directly on the crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (KBr pellet press or ATR crystal) to be subtracted from the sample spectrum.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Perform baseline correction if necessary.

-

Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Caption: A typical workflow for mass spectrometry analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Sample Introduction: Introduce the sample into the mass spectrometer, either through direct infusion with a syringe pump or as the eluent from a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Data Acquisition: A detector records the abundance of ions at each m/z value to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented theoretical data for ¹H NMR, ¹³C NMR, IR, and MS are grounded in established principles and data from analogous structures. While this information serves as a valuable reference for researchers, it is imperative that experimental data be acquired for definitive structural confirmation and quality control. The outlined protocols offer a standardized approach for obtaining such experimental spectra.

References

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

All about Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5037. [Link]

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(1), 84-87.

-

SpectraBase. (n.d.). 5-Hydroxy-2-phenylpyrimidine. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- Doroshenko, A. O., et al. (2017). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 84(4), 586-593.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Methyl pyrimidine-2-carboxylate - MedChem Express. Retrieved from [Link]

- Al-Ostath, A. I., et al. (2023).

- Gaponov, A. A., et al. (2021).

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. m.youtube.com [m.youtube.com]

The 5-Hydroxypyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, found within the very fabric of DNA and RNA and serving as the backbone for a multitude of therapeutic agents.[1][2][3] Among its many derivatives, the 5-hydroxypyrimidine scaffold has emerged as a particularly significant "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide array of bioactivities.[4][5] This guide provides a comprehensive technical overview of the 5-hydroxypyrimidine core, delving into its fundamental physicochemical properties, its diverse biological significance, and its applications across multiple therapeutic areas, including oncology, virology, and neurology. We will explore its role as a key pharmacophore, detail its mechanisms of action, and provide practical insights into its synthesis, offering researchers and drug development professionals a thorough understanding of this versatile scaffold.

Core Chemistry: Physicochemical Properties and Tautomerism

The 5-hydroxypyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with a hydroxyl group substituted at the 5-position. This specific arrangement confers unique electronic properties. The pyrimidine ring itself is considered π-deficient due to the electronegativity of the nitrogen atoms.[4] However, the hydroxyl group at the 5-position acts as an electron-donating group, influencing the overall electron density and reactivity of the ring.

A crucial aspect of the 5-hydroxypyrimidine scaffold is its potential for keto-enol tautomerism. While the pyrimidin-5-ol (enol) form is generally considered stable, the equilibrium can be influenced by the solvent, pH, and the presence of other substituents.[4] This tautomeric flexibility is a key determinant of its biological activity, as it dictates the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for interacting with protein targets.

Caption: Key features and interaction potential of the 5-hydroxypyrimidine scaffold.

Therapeutic Landscape: Diverse Biological Activities

The versatility of the 5-hydroxypyrimidine scaffold is evident in the breadth of its documented biological activities. Its derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas.

Anticancer and Antimetastatic Activity

The pyrimidine nucleus is a well-established constituent of numerous antineoplastic drugs, such as 5-fluorouracil.[1][3][6] Derivatives of 5-hydroxypyrimidine have continued this legacy, demonstrating potent anticancer and antimetastatic properties.

A notable example involves the derivatives SNK-411 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) and its hydrochloride salt, SNK-578. In preclinical models using B16 melanoma and Lewis lung epidermoid carcinoma (LLC), these compounds have shown significant efficacy.[7][8]

-

Tumor Growth Inhibition: SNK-578, at a dose of 10 mg/kg, significantly inhibited LLC tumor growth by 72.2%.[8] When combined with doxorubicin, it reduced B16 melanoma tumor volume by 2.4 times compared to the control group.[7]

-

Antimetastatic Effects: SNK-578 displayed a pronounced ability to inhibit metastasis. In the B16 melanoma model, it achieved a metastasis inhibition index (MII) of up to 92.3% in monotherapy and an impressive 98.9% when combined with doxorubicin.[7]

-

Increased Lifespan: Treatment with SNK-578 (10 mg/kg) increased the median survival of mice with LLC from 28 days to 43 days, a 38.6% extension.[8]

The mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The scaffold can act as an ATP-mimicking inhibitor, blocking signaling pathways essential for tumor growth.[2][3]

| Compound | Cancer Model | Dosage | Outcome | Citation |

| SNK-578 | Lewis Lung Carcinoma | 10 mg/kg | 72.2% tumor growth inhibition | [8] |

| SNK-578 | B16 Melanoma | 10 mg/kg | 75.8% metastasis inhibition | [7] |

| SNK-578 | B16 Melanoma | 25 mg/kg | 92.3% metastasis inhibition | [7] |

| SNK-578 + Doxorubicin | B16 Melanoma | 10 mg/kg + 4 mg/kg | 98.9% metastasis inhibition | [7] |

| SNK-411 + Doxorubicin | Lewis Lung Carcinoma | 25 mg/kg + 4 mg/kg | 55.2% tumor growth inhibition | [8] |

Antiviral Activity: A Metal-Binding Pharmacophore

The dihydroxypyrimidine (DHP) variant of the scaffold is a cornerstone of modern antiviral drug discovery.[9] This motif is particularly effective at inhibiting viral metalloenzymes by chelating essential metal ions (typically Mg²⁺) in the enzyme's active site. This mechanism effectively shuts down viral replication machinery.

-

HIV-1 Integrase: The development of Raltegravir, the first FDA-approved HIV-1 integrase (INST) inhibitor, evolved from a DHP carboxamide lead.[9]

-

HCV NS5B Polymerase: The prototypical DHP carboxylic acid was first identified as an inhibitor of the Hepatitis C virus NS5B polymerase.[9]

-

HCMV pUL89 Endonuclease: Recent efforts have identified 4,5-dihydroxypyrimidine derivatives as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key component of the viral terminase complex required for genome packaging.[9]

-

Coronaviruses and Flaviviruses: The derivative 5-hydroxymethyltubercidin has demonstrated potent, submicromolar antiviral activity against a broad spectrum of viruses, including flaviviruses (like Dengue) and coronaviruses (including SARS-CoV-2).[10][11] Its triphosphate form acts as a chain terminator by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[10][11]

Caption: DHP scaffold chelating metal ions in a viral enzyme active site, blocking replication.

Role in Neurodegenerative Disorders

The significance of the 5-hydroxypyrimidine scaffold extends to the central nervous system, primarily through its relation to epigenetics. 5-hydroxymethylcytosine (5hmC), a derivative of cytosine found in DNA, is an oxidized form of 5-methylcytosine (5mC).[12] These two molecules have opposing effects on gene expression: 5mC is generally associated with gene silencing, whereas 5hmC is linked to gene activation.[12]

Research has shown that levels of 5hmC in the brain are dynamic and change throughout life. However, in patients with neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease, these levels are significantly compromised.[12] This suggests that altered hydroxymethylation pathways may play a role in the onset and progression of these diseases.[12] While the precise causal relationship is still under investigation, the 5-hydroxypyrimidine motif is central to this critical area of neuroscience research.

Common mechanisms underlying neurodegenerative diseases that could be modulated by such epigenetic changes include abnormal protein aggregation, oxidative stress, and neuroinflammation.[13]

Synthesis and Experimental Protocols

The successful application of the 5-hydroxypyrimidine scaffold in drug discovery relies on robust and efficient synthetic methodologies. Several routes have been established for its synthesis.

General Synthetic Routes

Common strategies for synthesizing the 5-hydroxypyrimidine core include:

-

From 5-Methoxypyrimidine: Demethylation of 5-methoxypyrimidine using a strong base like potassium hydroxide at high temperatures provides a direct route to 5-hydroxypyrimidine.[14][15]

-

From 5-Bromopyrimidine: Palladium-catalyzed coupling reactions using 5-bromopyrimidine as a starting material can be employed to introduce the hydroxyl group.

-

Multi-component Reactions: More complex, functionalized pyrimidine systems can be constructed using multi-component reactions (MCRs), which offer high efficiency and atom economy.[4]

-

Claisen Rearrangement: Dihydroxypyrimidine derivatives can be synthesized via a Michael addition followed by a Claisen rearrangement.[9]

Sources

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxypyrimidine Supplier|CAS 26456-59-7|RUO [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 5-Hydroxypyrimidine Derivatives on Tumor Growth and Lifespan of C57BL/6 Mice with Epidermoid Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of 5-hydroxymethylcytosine in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. 5-Hydroxypyrimidine | 26456-59-7 [chemicalbook.com]

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 5-hydroxypyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold with widespread importance in nature and medicinal chemistry. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The pyrimidine framework is a privileged scaffold in drug discovery, with numerous approved drugs incorporating this motif for a wide range of indications, including anticancer, antiviral, antibacterial, and anti-inflammatory applications.[3][4] The ability of the pyrimidine ring to engage in various biological interactions, such as hydrogen bonding, and to serve as a bioisostere for other aromatic systems, contributes to its versatility in modulating the activity of diverse biological targets.[3]

This technical guide focuses on a particularly valuable, yet underexplored, member of this family: Methyl 5-hydroxypyrimidine-2-carboxylate . The presence of a hydroxyl group at the 5-position and a methyl carboxylate at the 2-position provides two orthogonal points for chemical modification, making it a highly adaptable building block for the synthesis of complex and biologically active molecules. This guide will provide an in-depth exploration of its synthesis, reactivity, and applications, offering a comprehensive resource for researchers looking to leverage this versatile scaffold in their synthetic and drug discovery endeavors.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis.

| Property | Value |

| CAS Number | 1415574-30-9 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Light brown to yellow solid |

| pKa (Predicted) | 5.01 ± 0.23 |

Synthesis of this compound

The synthesis of this compound is most practically achieved through a two-step process starting from a readily available precursor. The overall synthetic strategy involves the initial synthesis of 5-hydroxypyrimidine-2-carboxylic acid, followed by its esterification to the desired methyl ester.

Sources

The Pivotal Role of the Hydroxyl Group in Pyrimidine Chemistry: A Technical Guide for Drug Discovery and Development

Introduction: The Unassuming Power of a Hydroxylated Heterocycle

The pyrimidine ring, a foundational scaffold in nucleic acids and a plethora of bioactive molecules, presents a rich landscape for chemical exploration.[1] Among its various derivatives, hydroxypyrimidines stand out for their versatile reactivity, a characteristic primarily dictated by the hydroxyl substituent. This guide delves into the intricate chemical behavior of the hydroxyl group on the pyrimidine ring, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing its reactivity, from tautomeric equilibria to its role in directing electrophilic and nucleophilic substitution reactions. Furthermore, this guide will provide practical, field-proven insights into leveraging this reactivity for the synthesis of medicinally significant compounds, supported by detailed experimental protocols and illustrative case studies of prominent drugs.

I. The Chameleon in the Ring: Tautomerism of Hydroxypyrimidines

A cornerstone concept in understanding the reactivity of hydroxypyrimidines is the phenomenon of lactam-lactim tautomerism. The hydroxyl group's proton is not static; it can migrate to one of the ring's nitrogen atoms, leading to an equilibrium between the hydroxy (enol or lactim) form and the more stable oxo (keto or lactam) form, also known as a pyrimidinone.[1][2] This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's aromaticity, electronic distribution, and, consequently, its chemical reactivity.

For instance, 4-hydroxypyrimidine predominantly exists in its keto tautomeric forms, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone, with the latter being more stable.[3] This shift from the aromatic hydroxy form to the non-aromatic or partially aromatic keto form has significant implications for its reactivity in substitution reactions.[3] The presence of additional electron-withdrawing or -donating groups on the pyrimidine ring can further influence the position of this equilibrium.[2]

Caption: Tautomeric equilibrium of 4-hydroxypyrimidine.

II. Activating the Ring: The Hydroxyl Group in Electrophilic Aromatic Substitution

While the pyrimidine ring is generally considered electron-deficient and thus less reactive towards electrophiles than benzene, the presence of a hydroxyl group can significantly alter this landscape. The hydroxyl group, being an activating, ortho-, para-directing group, can facilitate electrophilic aromatic substitution (SEAr) reactions. However, the inherent electron-withdrawing nature of the two ring nitrogens often makes direct electrophilic substitution challenging.[4]

A key strategy to enhance the reactivity of hydroxypyrimidines towards electrophiles is to leverage their tautomeric forms. The keto forms, or pyrimidinones, can undergo reactions at the activated carbon positions. A notable example is the Vilsmeier-Haack reaction, which allows for the formylation of pyrimidin-4-ones at the 5-position.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethylpyrimidin-4-one

This protocol details the formylation of a pyrimidinone, a common reaction leveraging the reactivity of the keto tautomer.

Materials:

-

2,6-Dimethylpyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium carbonate solution

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equivalents) to ice-cold N,N-dimethylformamide (3 equivalents) with stirring.

-

To the prepared Vilsmeier reagent, add 2,6-dimethylpyrimidin-4-one (1 equivalent).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium carbonate solution to an alkaline pH.

-

The product, 5-formyl-2,6-dimethylpyrimidin-4-one, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

III. A Gateway to Functionalization: Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the carbon atom bearing the hydroxyl group, it must first be converted into a better leaving group. The most common and effective method for this transformation is the conversion of the hydroxyl group into a chloro group using reagents like phosphorus oxychloride (POCl₃).[6] This chlorination reaction is a cornerstone in pyrimidine chemistry, opening the door to a vast array of subsequent nucleophilic substitution reactions.

The resulting chloropyrimidine is highly susceptible to nucleophilic attack at the carbon atom attached to the chlorine.[7] This is due to the electron-withdrawing nature of the pyrimidine ring, which makes the carbon atom electron-deficient and an excellent electrophile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can then be introduced to create a diverse library of functionalized pyrimidines.[8]

Experimental Protocol: Chlorination of 4-Hydroxypyrimidine

This protocol outlines the conversion of a hydroxypyrimidine to its corresponding chloropyrimidine, a critical step for further derivatization.

Materials:

-

4-Hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a base)

-

Ice water

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxypyrimidine to an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product, 4-chloropyrimidine, can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or chromatography as needed.

Caption: Nucleophilic substitution pathway of 4-hydroxypyrimidine.

IV. The Hydroxyl Group in Action: Case Studies in Drug Synthesis

The reactivity of the hydroxyl group on the pyrimidine ring has been masterfully exploited in the synthesis of numerous blockbuster drugs. The following case studies highlight the strategic application of the chemical principles discussed above.

A. 5-Fluorouracil (5-FU): An Anti-Cancer Staple

5-Fluorouracil, a cornerstone of cancer chemotherapy, is a pyrimidine analog where the hydrogen at position 5 is replaced by fluorine. Its synthesis often involves the construction of the pyrimidine ring from precursors, but the reactivity of the hydroxyl groups (in its tautomeric keto form) is crucial for its biological activity. The keto groups at positions 2 and 4 are essential for its recognition by enzymes involved in nucleotide metabolism.

A common synthetic route to 5-fluorouracil involves the reaction of fluoroacetic acid derivatives with urea or its analogs.[9]

B. Barbiturates: CNS Depressants

Barbiturates, a class of drugs that act as central nervous system depressants, are derivatives of barbituric acid (2,4,6-trihydroxypyrimidine). Their synthesis classically involves the condensation of a malonic ester derivative with urea.[10][11] The reactivity of the hydroxyl groups in the resulting barbituric acid allows for further functionalization to produce a wide range of barbiturate drugs with varying durations of action.

Experimental Protocol: Synthesis of Barbituric Acid

This protocol describes the foundational synthesis of the barbiturate core structure.

Materials:

-

Diethyl malonate

-

Urea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate followed by a solution of urea in hot absolute ethanol.[12]

-

Reflux the mixture for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.[12]

-

After cooling, dissolve the solid in hot water and acidify with concentrated hydrochloric acid until the solution is acidic.[12]

-

Cool the solution in an ice bath to crystallize the barbituric acid.

-

Collect the crystals by filtration, wash with cold water, and dry.

C. Minoxidil: From Antihypertensive to Hair Growth Stimulant

Minoxidil, famously known for its use in treating hair loss, was initially developed as a vasodilator for hypertension.[13] Its synthesis showcases the strategic manipulation of the pyrimidine ring, including the introduction of a hydroxylamine moiety. A key step in many synthetic routes involves the displacement of a chloro group on the pyrimidine ring by a nucleophile, a reaction made possible by the initial conversion of a hydroxyl group.[14]

D. Bosentan: A Dual Endothelin Receptor Antagonist

Bosentan, a drug used to treat pulmonary artery hypertension, features a complex substituted pyrimidine core. Its synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring, which is initially derived from a dihydroxypyrimidine.[15][16] This highlights the importance of the hydroxyl-to-chloro transformation in building complex molecular architectures.

E. Trimethoprim and Pyrimethamine: Dihydrofolate Reductase Inhibitors

Trimethoprim and Pyrimethamine are antibacterial and antiprotozoal drugs, respectively, that function by inhibiting dihydrofolate reductase.[10][13] Their syntheses involve the construction of the diaminopyrimidine scaffold. While not directly involving the reactivity of a pre-existing hydroxyl group, the synthesis of the pyrimidine ring itself often starts from precursors that could be conceptually derived from hydroxypyrimidines. For instance, a common strategy involves the condensation of a guanidine derivative with a β-keto ester or a related compound, a reaction that forms a hydroxypyrimidine intermediate which is then further functionalized.[10][13]

Caption: Synthetic pathways to key drugs from pyrimidine precursors.

V. Beyond the Basics: Advanced Reactions of the Hydroxyl Group

The reactivity of the hydroxyl group on the pyrimidine ring extends beyond simple substitution reactions. Two notable examples are O-glycosylation and the Vilsmeier-Haack reaction on pyrimidinone tautomers.

A. O-Glycosylation

The hydroxyl group of pyrimidines can serve as a nucleophile for the formation of O-glycosidic bonds. This reaction is of significant interest in the synthesis of nucleoside analogues, which are an important class of antiviral and anticancer agents. The reaction typically involves the coupling of a protected hydroxypyrimidine with an activated sugar derivative, such as a glycosyl halide or triflate, in the presence of a suitable promoter.

B. The Vilsmeier-Haack Reaction on Pyrimidinones

As mentioned earlier, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of hydroxypyrimidines, this reaction proceeds on the pyrimidinone tautomer. The reaction not only introduces a formyl group but can also lead to the formation of β-chlorovinyl aldehydes, which are versatile intermediates for further synthetic transformations.[17]

VI. Conclusion and Future Perspectives

The hydroxyl group on the pyrimidine ring is a deceptively simple functional group that governs a rich and diverse range of chemical transformations. Its ability to exist in tautomeric equilibrium and to be readily converted into a versatile leaving group makes it a linchpin in the synthesis of a vast array of functionalized pyrimidines. As demonstrated by the numerous successful drug molecules containing this scaffold, a thorough understanding of the reactivity of the hydroxypyrimidine moiety is indispensable for medicinal chemists and drug development professionals.

Future research in this area will likely focus on the development of more selective and efficient methods for the functionalization of hydroxypyrimidines, including the use of novel catalytic systems for C-H activation and late-stage diversification. Furthermore, a deeper understanding of the subtle interplay between tautomerism and reactivity will continue to unlock new avenues for the rational design of novel therapeutic agents targeting a wide range of diseases. The humble hydroxypyrimidine, a cornerstone of medicinal chemistry, is poised to remain at the forefront of innovation for years to come.

References

-

Trimethoprim - Basicmedical Key. (2016, August 27). Retrieved from [Link]

-

Pyrimethamine. Wikipedia. Retrieved from [Link]

-

How are barbituric acids synthesized from diethyl malonate?. Filo. (2025, December 9). Retrieved from [Link]

-

A New Efficient Synthetic Process for an Endothelin Receptor Antagonist, Bosentan Monohydrate. ACS Publications. (2013, July 15). Retrieved from [Link]

-

Chemistry Matters—Barbiturates. (2024, September 30). Retrieved from [Link]

-

A New Method for the Synthesis of 5-Fluorouracil Prodrugs. Retrieved from [Link]

-

Minoxidil. Wikipedia. Retrieved from [Link]

-

To prepare barbituric acid from urea and diethyl malonate. CUTM Courseware. Retrieved from [Link]

- Process for preparing 4-hydroxypyrimidine. Google Patents.

-

How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017, August 20). Retrieved from [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. Retrieved from [Link]

-

Synthesis of Pyrimethamine. lookchem. Retrieved from [Link]

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. (2019, July 31). Retrieved from [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. (2013, November 27). Retrieved from [Link]

-

Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. SciSpace. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Retrieved from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Retrieved from [Link]

-

Synthesis of pyrimidin-4(3H)-ones. ResearchGate. Retrieved from [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Videos & Practice Problems. Pearson. Retrieved from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Retrieved from [Link]

-

Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). Retrieved from [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Retrieved from [Link]

-

Electrophilic aromatic substitution. Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. File:Pyrimethamine traditional synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 13. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]

- 17. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Tautomeric Landscape of 5-Hydroxypyrimidine: A Guide for Researchers and Drug Developers

An In-Depth Technical Guide

Foreword

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of natural nucleobases and a vast array of synthetic drugs.[1][2] Among its many derivatives, 5-hydroxypyrimidine and its analogues present a fascinating and critical challenge: tautomerism. This phenomenon, the dynamic equilibrium between structural isomers, is not a mere chemical curiosity. The predominant tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties. Consequently, it profoundly influences molecular recognition, receptor binding, and ultimately, biological activity. For scientists engaged in drug discovery, a deep understanding of the tautomeric behavior of the 5-hydroxypyrimidine core is indispensable for rational drug design and the development of effective therapeutics.[3] This guide provides a technical exploration of the principles, analytical methodologies, and practical implications of tautomerism in this important class of compounds.

The Fundamental Equilibrium: Keto-Enol Tautomerism in 5-Hydroxypyrimidine

5-Hydroxypyrimidine belongs to the class of hydroxypyrimidines, which are organic compounds containing a hydroxyl group attached to a pyrimidine ring.[4] Like other hydroxy-substituted nitrogen heterocycles, 5-hydroxypyrimidine exists as a mixture of interconverting tautomers. The primary and most significant equilibrium is the keto-enol tautomerism.

-

The Enol Form (5-hydroxypyrimidine): This form retains the aromaticity of the pyrimidine ring, with the hydroxyl group directly attached to C5.

-

The Keto Form (Pyrimidin-5(4H)-one): This form involves the migration of the hydroxyl proton to a ring nitrogen (N1 or N3), resulting in a carbonyl group at C5 and a disruption of the ring's continuous aromatic system. Due to the symmetry, protonation at N1 or N3 leads to equivalent structures in the parent molecule, but this can change with substitution.

While the nucleic acid bases containing pyrimidone structures, such as uracil and thymine, predominantly exist in the keto (lactam) form, the equilibrium for simple hydroxypyrimidines can be more nuanced.[5][6] The relative stability of these forms is not fixed; it is a delicate balance governed by intramolecular and intermolecular forces.

Figure 1: Keto-Enol tautomeric equilibrium in 5-hydroxypyrimidine.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is highly sensitive to the molecular environment. Understanding these influences is crucial for predicting and controlling the behavior of 5-hydroxypyrimidine derivatives in biological systems and formulation studies.

The Role of the Solvent

The solvent is one of the most powerful external factors affecting tautomeric preference, primarily through its polarity and hydrogen-bonding capability.[7]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with the solute. They tend to stabilize the more polar tautomer. Often, the keto form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, is more polar than the enol form and is therefore favored in aqueous media.[8] This stabilization by water is a key reason why the keto forms of nucleobases predominate under physiological conditions.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but are only hydrogen bond acceptors. They can stabilize polar forms but their influence can differ from protic solvents. In DMSO, for example, the equilibrium may shift compared to water due to different hydrogen bonding patterns.[9]

-

Nonpolar Solvents (e.g., Chloroform, Cyclohexane): In the gas phase or in nonpolar solvents, the less polar enol form, which often possesses greater inherent stability due to aromaticity, is typically favored.[10]

The Effect of pH